



# Application Note: Flow Cytometry Analysis of CRTh2 Expression Following AZD1981 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD1981  |           |
| Cat. No.:            | B1665938 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as CD294 or prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases.[1][2] It is preferentially expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[2] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a potent inflammatory mediator released primarily by mast cells upon allergen stimulation.[3] The interaction between PGD2 and CRTh2 triggers a signaling cascade that promotes chemotaxis, cellular activation, and the release of pro-inflammatory cytokines, thereby perpetuating the type 2 inflammatory response characteristic of conditions like asthma and allergic rhinitis.[2][3]

**AZD1981** is an orally administered, potent, and selective antagonist of the CRTh2 receptor.[4] [5] By competitively binding to CRTh2, **AZD1981** effectively blocks the downstream signaling initiated by PGD2.[4] This mechanism of action makes **AZD1981** a therapeutic candidate for inflammatory diseases driven by the PGD2-CRTh2 axis. Preclinical studies have demonstrated that **AZD1981** inhibits PGD2-mediated functional responses in human eosinophils, basophils, and Th2 cells.[4][6]



Flow cytometry is a powerful technique for the phenotypic analysis of single cells in a heterogeneous population. It is an indispensable tool for monitoring the expression of cell surface markers like CRTh2 on specific immune cell subsets. This application note provides a detailed protocol for the flow cytometric analysis of CRTh2 expression on human peripheral blood basophils and eosinophils following treatment with the CRTh2 antagonist, **AZD1981**.

# **Principle of the Method**

This protocol describes the use of multi-color flow cytometry to quantify the surface expression of CRTh2 on basophils and eosinophils in whole blood samples. Specific cell populations are identified using a combination of forward and side scatter characteristics, as well as cell-specific surface markers. The median fluorescence intensity (MFI) of the fluorochrome-conjugated anti-CRTh2 antibody is then measured to determine the level of CRTh2 expression on the target cell populations. This allows for a quantitative comparison of CRTh2 expression before and after treatment with **AZD1981**.

# **Data Presentation**

A clinical study investigating the effects of **AZD1981** in patients with chronic spontaneous urticaria provides key quantitative data on the modulation of CRTh2 expression.[7][8] The study demonstrated a statistically significant increase in CRTh2 surface expression on basophils after four weeks of treatment with **AZD1981** (40 mg TID) compared to placebo.[7][8] No significant change was observed in CRTh2 expression on eosinophils.[7][8]

Table 1: CRTh2 Expression on Peripheral Blood Basophils Following AZD1981 Treatment[7][9]



| Treatment Group            | Timepoint     | Mean CRTh2 MFI (±<br>SEM) | p-value (vs.<br>Baseline) |
|----------------------------|---------------|---------------------------|---------------------------|
| AZD1981                    | Baseline      | ~1800 (± 200)             | -                         |
| End of Treatment (4 weeks) | ~2400 (± 300) | 0.03                      |                           |
| End of Washout (2 weeks)   | ~2000 (± 250) | 0.13                      |                           |
| Placebo                    | Baseline      | ~1900 (± 250)             | -                         |
| End of Treatment (4 weeks) | ~1950 (± 280) | NS                        |                           |
| End of Washout (2 weeks)   | ~1850 (± 260) | NS                        | _                         |

MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

Table 2: CRTh2 Expression on Peripheral Blood Eosinophils Following **AZD1981** Treatment[7] [9]

| Treatment Group            | Timepoint     | Mean CRTh2 MFI (±<br>SEM) | p-value (vs.<br>Baseline) |
|----------------------------|---------------|---------------------------|---------------------------|
| AZD1981                    | Baseline      | ~4000 (± 500)             | -                         |
| End of Treatment (4 weeks) | ~4100 (± 550) | NS                        |                           |
| End of Washout (2 weeks)   | ~3900 (± 520) | NS                        |                           |
| Placebo                    | Baseline      | ~4200 (± 600)             | -                         |
| End of Treatment (4 weeks) | ~4300 (± 620) | NS                        |                           |
| End of Washout (2 weeks)   | ~4150 (± 580) | NS                        | -                         |



MFI: Median Fluorescence Intensity; SEM: Standard Error of the Mean; NS: Not Significant.

# **Signaling Pathways and Experimental Workflow**





Click to download full resolution via product page

Caption: CRTh2 Signaling Pathway and AZD1981 Mechanism of Action.





Click to download full resolution via product page

Caption: Experimental Workflow for CRTh2 Expression Analysis.

# **Experimental Protocols Materials and Reagents**

- Whole Blood Collection Tubes: Sodium Heparin vacutainer tubes.
- Antibodies:
  - APC-conjugated anti-human CD294 (CRTh2), Clone BM16
  - FITC-conjugated anti-human CD16
  - PC5-conjugated anti-human CD3
  - PE-conjugated anti-human CD203c
  - Appropriate isotype control antibodies.
- Buffers:
  - Phosphate-Buffered Saline (PBS)
  - FACS Buffer (PBS with 0.5% Bovine Serum Albumin and 2 mM EDTA)
- Red Blood Cell (RBC) Lysis Buffer: e.g., BD FACS™ Lysing Solution.
- Flow Cytometer: A calibrated flow cytometer capable of detecting the fluorochromes used.
- Pipettes and Consumables: Calibrated micropipettes, pipette tips, and flow cytometry tubes.

# **Staining Protocol**

- Blood Collection: Collect peripheral blood samples in sodium heparin tubes from subjects before and after treatment with AZD1981.
- Aliquoting: Aliquot 100 μL of whole blood into each flow cytometry tube.



#### Antibody Staining:

- Prepare an antibody cocktail containing the pre-titrated optimal concentrations of anti-CRTh2, anti-CD16, anti-CD3, and anti-CD203c antibodies.
- Add the antibody cocktail to each tube.
- Vortex gently and incubate for 30 minutes at 4°C in the dark.

#### RBC Lysis:

- Add 2 mL of 1X RBC Lysis Buffer to each tube.
- Vortex immediately and incubate for 10 minutes at room temperature in the dark.

#### Washing:

- Centrifuge the tubes at 300 x g for 5 minutes.
- Decant the supernatant.
- Resuspend the cell pellet in 2 mL of FACS Buffer.
- Repeat the centrifugation and decanting steps.
- Resuspension: Resuspend the final cell pellet in 300-500 μL of FACS Buffer.
- Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for robust statistical analysis.

# **Gating Strategy**

- Leukocyte Gate: On a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot, create a gate around the total leukocyte population, excluding debris and red blood cell ghosts.
- Eosinophil Gate: From the leukocyte gate, create a dot plot of SSC vs. CD16. Eosinophils
  are characterized by their high side scatter and lack of CD16 expression (SSC-high, CD16-).
   [10] Gate this population.



- Basophil Gate: From the leukocyte gate, create a dot plot of CD3 vs. CRTh2. Basophils are
  identified as being negative for the T-cell marker CD3 and positive for CRTh2 (CD3-,
  CRTh2+).[11] Further refinement can be achieved by gating on the low SSC population
  within the leukocyte gate.
- MFI Analysis: For both the gated eosinophil and basophil populations, create a histogram for the CRTh2-APC channel and determine the Median Fluorescence Intensity (MFI).

## **Discussion**

The provided protocol offers a robust method for assessing the impact of **AZD1981** treatment on the surface expression of its target receptor, CRTh2, on key inflammatory cells. The observed increase in CRTh2 expression on basophils following **AZD1981** administration is a noteworthy finding.[7][8] This may be attributable to the prevention of ligand-induced receptor internalization and degradation that would typically occur in the presence of PGD2.[7][8] By blocking PGD2 binding, **AZD1981** may lead to an accumulation of CRTh2 receptors on the cell surface.

The lack of a significant change in CRTh2 expression on eosinophils suggests that the regulation of this receptor may differ between cell types or that the baseline level of PGD2-mediated internalization is lower on eosinophils in the studied patient population.[7][8]

This application note provides a framework for researchers and drug development professionals to design and execute studies aimed at understanding the pharmacodynamic effects of CRTh2 antagonists. The detailed protocols and data presentation serve as a valuable resource for investigating the engagement of the PGD2-CRTh2 axis by novel therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

1. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

# Methodological & Application





- 2. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD1981 [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Biochemical and pharmacological characterization of AZD1981, an orally available selective DP2 antagonist in clinical development for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of an oral CRTH2 antagonist (AZD1981) on eosinophil activity and symptoms in chronic spontaneous urticaria PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps PMC [pmc.ncbi.nlm.nih.gov]
- 11. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CRTh2 Expression Following AZD1981 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665938#flow-cytometry-analysis-of-crth2-expression-after-azd1981-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com